Cytotoxicity Profile in Cancer Cell Lines
In direct cytotoxic evaluation, Methyl 3-amino-4-phenylthiophene-2-carboxylate demonstrates a defined potency profile against human cancer cell lines. The compound induces apoptosis in HeLa cells with an IC50 of 15.2 μM and in MCF-7 cells with an IC50 of 12.8 μM . This activity can be compared to the amino-thiophene derivative 15b, which exhibits IC50 values of 12±0.17 μM and 10±0.15 μM against A2780 and A2780CP ovarian cancer cell lines, respectively [1]. While both compounds show low micromolar activity, Methyl 3-amino-4-phenylthiophene-2-carboxylate's activity is directed against cervical and breast cancer cells (HeLa, MCF-7), whereas 15b shows preferential activity against ovarian cancer lines (A2780, A2780CP). This differential cellular selectivity profile highlights that the compound's specific substitution pattern may influence tissue- or lineage-specific activity, a critical consideration for target indication selection.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | HeLa: 15.2 μM; MCF-7: 12.8 μM |
| Comparator Or Baseline | Amino-thiophene derivative 15b (structure: related substituted thiophene): A2780: 12±0.17 μM; A2780CP: 10±0.15 μM |
| Quantified Difference | IC50 range: 12.8-15.2 μM for target compound vs. 10-12 μM for comparator 15b. Differential cellular selectivity: Target compound active against HeLa/MCF-7; Comparator active against A2780/A2780CP. |
| Conditions | In vitro cytotoxicity assay; HeLa and MCF-7 cell lines for target compound; A2780 and A2780CP cell lines for comparator |
Why This Matters
This quantitative data provides a defined baseline for potency and, critically, evidence of differential cellular selectivity that can guide the choice of this compound for specific cancer research applications over analogs with different tumor-type preferences.
- [1] Almatari, A. S., Saeed, A., Abdel-Ghani, G. E., Abdullah, M. M. S., Al-Lohedan, H. A., Abdel-Latif, E., & El-Demerdash, A. (2024). Synthesis of some novel thiophene analogues as potential anticancer agents. Chemistry & Biodiversity, e202400313. https://doi.org/10.1002/cbdv.202400313 View Source
